molecular formula C13H16ClF2NO2 B8121424 3-[(4,4-Difluoropiperidin-1-yl)methyl]benzoic acid hydrochloride

3-[(4,4-Difluoropiperidin-1-yl)methyl]benzoic acid hydrochloride

Cat. No.: B8121424
M. Wt: 291.72 g/mol
InChI Key: RVZYBBFPTQDVEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4,4-Difluoropiperidin-1-yl)methyl]benzoic acid hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a difluoropiperidine ring, which is a fluorinated derivative of piperidine, and a benzoic acid moiety, making it a valuable candidate for further study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,4-Difluoropiperidin-1-yl)methyl]benzoic acid hydrochloride typically involves the following steps:

  • Formation of 4,4-Difluoropiperidine: : This can be achieved through the fluorination of piperidine using appropriate fluorinating agents.

  • Introduction of the Benzoic Acid Moiety: : The benzoic acid component is introduced through a reaction with a suitable benzene derivative, often using a Friedel-Crafts acylation reaction.

  • Hydrochloride Formation: : The final step involves the formation of the hydrochloride salt, which is typically done by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. The use of continuous flow reactors and automated systems can help in achieving consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(4,4-Difluoropiperidin-1-yl)methyl]benzoic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The benzoic acid moiety can be further oxidized to produce derivatives such as benzene dicarboxylic acids.

  • Reduction: : The difluoropiperidine ring can be reduced to produce piperidine derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the fluorine atoms.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Benzene dicarboxylic acids.

  • Reduction: : Piperidine derivatives.

  • Substitution: : Fluorinated piperidine derivatives.

Scientific Research Applications

3-[(4,4-Difluoropiperidin-1-yl)methyl]benzoic acid hydrochloride has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex fluorinated compounds.

  • Biology: : The compound can be used in the study of enzyme inhibition and receptor binding.

  • Industry: : It can be used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3-[(4,4-Difluoropiperidin-1-yl)methyl]benzoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The fluorinated piperidine ring can interact with enzymes and receptors, modulating their activity. The benzoic acid moiety can also play a role in binding to biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

3-[(4,4-Difluoropiperidin-1-yl)methyl]benzoic acid hydrochloride is unique due to its fluorinated structure, which imparts distinct chemical and biological properties. Similar compounds include:

  • 3-(Piperidin-1-yl)methylbenzoic acid: : Lacks fluorination, leading to different reactivity and biological activity.

  • 3-(4,4-Difluoropiperidin-1-yl)propan-1-amine: : Similar structure but lacks the benzoic acid moiety, resulting in different applications.

Properties

IUPAC Name

3-[(4,4-difluoropiperidin-1-yl)methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO2.ClH/c14-13(15)4-6-16(7-5-13)9-10-2-1-3-11(8-10)12(17)18;/h1-3,8H,4-7,9H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZYBBFPTQDVEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CC2=CC(=CC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.